molecular formula C17H13BrO5S B2537677 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 904438-78-4

3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2537677
CAS No.: 904438-78-4
M. Wt: 409.25
InChI Key: SRVWAVKWZVPQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to the chromenone core, which is further substituted with an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with 8-ethoxy-2H-chromen-2-one under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The chromenone core may also contribute to its activity by interacting with DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonamide
  • 4-Bromobenzenesulfonyl morpholine

Uniqueness

Compared to similar compounds, 3-(4-bromobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is unique due to the presence of the chromenone core, which imparts additional chemical and biological properties. The ethoxy group further enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO5S/c1-2-22-14-5-3-4-11-10-15(17(19)23-16(11)14)24(20,21)13-8-6-12(18)7-9-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVWAVKWZVPQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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